6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one
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Overview
Description
2’-Deoxy-3,5-dimethylcytidine is a nucleoside analog that has garnered significant interest due to its potential therapeutic applications. This compound is known for its ability to activate ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. It has demonstrated anticancer properties in both in vitro and in vivo studies . Additionally, 2’-Deoxy-3,5-dimethylcytidine exhibits antiviral activity, making it a valuable compound in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3,5-dimethylcytidine typically involves the modification of cytidine derivatives. One common method includes the methylation of cytidine at specific positions to achieve the desired dimethylated product. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 2’-Deoxy-3,5-dimethylcytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3,5-dimethylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2’-Deoxy-3,5-dimethylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3,5-dimethylcytidine involves its incorporation into DNA, where it acts as a chain terminator during DNA synthesis. This incorporation disrupts the replication process, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets ribonucleotide reductase, inhibiting its activity and thereby reducing the availability of deoxyribonucleotides necessary for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Methylcytidine: Another methylated cytidine derivative with distinct biological activities.
N4-Methylcytidine: Known for its role in RNA modifications.
5-Methylcytidine: Commonly found in DNA methylation studies.
Uniqueness
2’-Deoxy-3,5-dimethylcytidine is unique due to its dual methylation at the 3 and 5 positions, which enhances its stability and biological activity compared to other methylated cytidine derivatives. This dual methylation also contributes to its potent anticancer and antiviral properties .
Properties
IUPAC Name |
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6-4-14(11(17)13(2)10(6)12)9-3-7(16)8(5-15)18-9/h7-9,15-16H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSWVPFXCWKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1)C2CC(C(O2)CO)O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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